![molecular formula C15H15BrN2O3S B2710795 3-[[1-(2-Bromophenyl)sulfonylazetidin-3-yl]methoxy]pyridine CAS No. 2380170-55-6](/img/structure/B2710795.png)
3-[[1-(2-Bromophenyl)sulfonylazetidin-3-yl]methoxy]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[[1-(2-Bromophenyl)sulfonylazetidin-3-yl]methoxy]pyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is a member of the azetidine family, which is known for its unique properties and diverse range of applications.
Aplicaciones Científicas De Investigación
3-[[1-(2-Bromophenyl)sulfonylazetidin-3-yl]methoxy]pyridine has shown promising results in various scientific research applications. The compound has been studied for its potential use as a therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders. It has also been investigated for its use as a tool in chemical biology and drug discovery, due to its ability to selectively target specific proteins and enzymes.
Mecanismo De Acción
The mechanism of action of 3-[[1-(2-Bromophenyl)sulfonylazetidin-3-yl]methoxy]pyridine involves the binding of the compound to specific proteins and enzymes, leading to the inhibition of their activity. The compound has been shown to selectively target certain proteins and enzymes, making it a valuable tool in chemical biology and drug discovery.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 3-[[1-(2-Bromophenyl)sulfonylazetidin-3-yl]methoxy]pyridine have been extensively studied. The compound has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects. It has also been shown to modulate various signaling pathways, including the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[[1-(2-Bromophenyl)sulfonylazetidin-3-yl]methoxy]pyridine has several advantages as a tool in lab experiments. The compound is highly selective and can be used to target specific proteins and enzymes. It is also relatively easy to synthesize and purify, making it readily available for research purposes. However, the compound has some limitations, including its potential toxicity and the need for further optimization to improve its pharmacokinetic properties.
Direcciones Futuras
There are several future directions for research on 3-[[1-(2-Bromophenyl)sulfonylazetidin-3-yl]methoxy]pyridine. One area of interest is the development of more potent and selective analogs of the compound, which could have improved therapeutic potential. Another area of research is the investigation of the compound's effects on other signaling pathways and its potential use in combination with other drugs. Additionally, further studies are needed to determine the safety and efficacy of the compound in vivo, which could pave the way for its use in clinical applications.
In conclusion, 3-[[1-(2-Bromophenyl)sulfonylazetidin-3-yl]methoxy]pyridine is a promising chemical compound with potential applications in various fields, including chemical biology and drug discovery. The compound's unique properties and mechanism of action make it a valuable tool for scientific research, and further studies are needed to fully explore its potential.
Métodos De Síntesis
The synthesis of 3-[[1-(2-Bromophenyl)sulfonylazetidin-3-yl]methoxy]pyridine involves a multistep process that starts with the reaction of 2-bromobenzene sulfonamide with N-Boc-3-aminopropanol. The resulting product is then treated with trifluoroacetic acid to remove the Boc protecting group, followed by reaction with 3-hydroxypyridine to obtain the final product. The synthesis method has been optimized to achieve high yields and purity of the compound.
Propiedades
IUPAC Name |
3-[[1-(2-bromophenyl)sulfonylazetidin-3-yl]methoxy]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O3S/c16-14-5-1-2-6-15(14)22(19,20)18-9-12(10-18)11-21-13-4-3-7-17-8-13/h1-8,12H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDZVZXHNXZOPHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC=C2Br)COC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[1-(2-Bromobenzenesulfonyl)azetidin-3-yl]methoxy}pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine](/img/structure/B2710712.png)
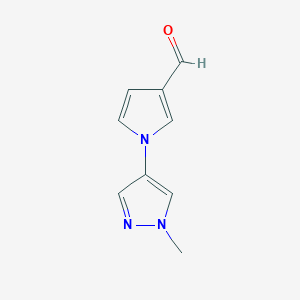
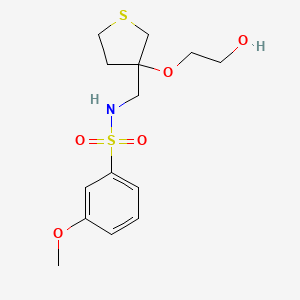
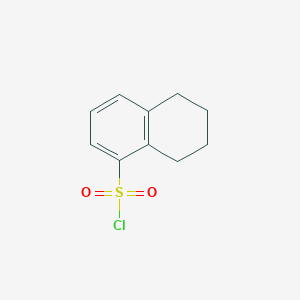
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)butyramide](/img/structure/B2710718.png)
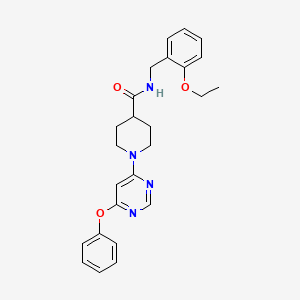
![4-(4-cyclopentylpiperazin-1-yl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2710722.png)
![N-(1-cyanocyclopentyl)-2-(3-{methyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}pyrrolidin-1-yl)acetamide](/img/structure/B2710724.png)
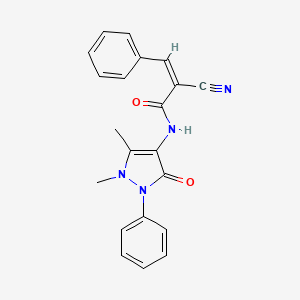
![2-Ethyl-8,9-dimethoxy-5-[(2-phenylethyl)sulfanyl]-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2710726.png)
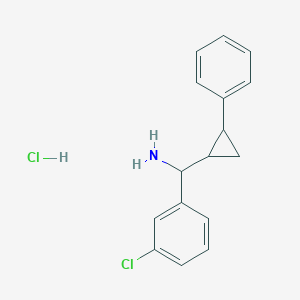
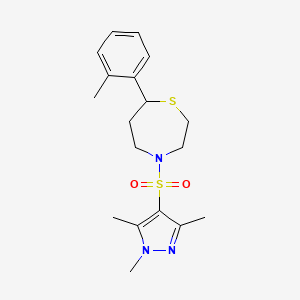
![[1-({[tert-Butyl(dimethyl)silyl]oxy}methyl)cyclopropyl]methanol](/img/structure/B2710732.png)
![N-[(1-benzofuran-3-yl)methyl]prop-2-enamide](/img/structure/B2710735.png)